molecular formula C22H22N2O4 B11629377 Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11629377
M. Wt: 378.4 g/mol
InChI Key: QAECJQUEYNVTOY-UHFFFAOYSA-N
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Description

Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl aniline with diethyl quinoline-3,6-dicarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline-3,6-dicarboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate
  • Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate
  • Diethyl 4-[(3-chlorophenyl)amino]quinoline-3,6-dicarboxylate

Uniqueness

Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

diethyl 4-(3-methylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H22N2O4/c1-4-27-21(25)15-9-10-19-17(12-15)20(18(13-23-19)22(26)28-5-2)24-16-8-6-7-14(3)11-16/h6-13H,4-5H2,1-3H3,(H,23,24)

InChI Key

QAECJQUEYNVTOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C

Origin of Product

United States

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